REACTION_CXSMILES
|
C[N:2](/[CH:4]=[C:5]1/[CH2:6][N:7]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:8][C:9]/1=[O:10])C.O.[NH2:19]N>C1(C)C=CC=CC=1>[OH:10][C:9]12[CH2:8][N:7]([C:11]([O:13][C:14]([CH3:17])([CH3:16])[CH3:15])=[O:12])[CH2:6][CH:5]1[CH:4]=[N:2][NH:19]2 |f:1.2|
|
Name
|
|
Quantity
|
58.2 kg
|
Type
|
reactant
|
Smiles
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CN(C)\C=C/1\CN(CC1=O)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
14.6 kg
|
Type
|
reactant
|
Smiles
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O.NN
|
Name
|
|
Quantity
|
251 kg
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Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
|
5 (± 5) °C
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Type
|
CUSTOM
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Details
|
The mixture was then stirred for 10 h at this temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
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Details
|
via drop-wise addition over 2 h
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Duration
|
2 h
|
Type
|
STIRRING
|
Details
|
the slurry stirred for 6 h
|
Duration
|
6 h
|
Type
|
FILTRATION
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Details
|
This slurry was then filtered
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Type
|
WASH
|
Details
|
the cake washed with n-heptane
|
Type
|
CUSTOM
|
Details
|
The solids were then dried under vacuum overnight at 35-50° C.
|
Duration
|
8 (± 8) h
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
OC12NN=CC1CN(C2)C(=O)OC(C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |